molecular formula C13H17NO B186413 N-Methyl-1-phenylcyclopentanecarboxamide CAS No. 101932-01-8

N-Methyl-1-phenylcyclopentanecarboxamide

Cat. No.: B186413
CAS No.: 101932-01-8
M. Wt: 203.28 g/mol
InChI Key: WVSDQRXMAMFRGL-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylcyclopentanecarboxamide is a cyclopentane-derived carboxamide featuring a phenyl group at the 1-position of the cyclopentane ring and an N-methyl substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol (calculated).

Properties

CAS No.

101932-01-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C13H17NO/c1-14-12(15)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)

InChI Key

WVSDQRXMAMFRGL-UHFFFAOYSA-N

SMILES

CNC(=O)C1(CCCC1)C2=CC=CC=C2

Canonical SMILES

CNC(=O)C1(CCCC1)C2=CC=CC=C2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Larger substituents (e.g., pyridin-3-ylmethyl ) may improve target binding specificity but reduce membrane permeability.

Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability by resisting oxidative degradation.

Solubility and Lipophilicity :

  • The pyridin-3-ylmethyl group introduces a basic nitrogen, which could improve water solubility at acidic pH.
  • Trifluoromethyl and dimethoxyphenethyl substituents significantly increase logP values, favoring lipid membrane penetration.

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